3,3,4,6-tetramethyl-2,3-dihydro-1H-indole
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Overview
Description
3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,4,6-tetramethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with diverse biological activities and applications in multicomponent reactions.
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-: A similar compound with a different substitution pattern on the indole ring.
Uniqueness
3,3,4,6-Tetramethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,3,4,6-tetramethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-8-5-9(2)11-10(6-8)13-7-12(11,3)4/h5-6,13H,7H2,1-4H3 |
InChI Key |
NLYSASRHIISZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NCC2(C)C)C |
Origin of Product |
United States |
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